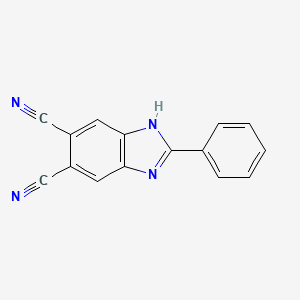

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-

Beschreibung

BenchChem offers high-quality 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

825613-16-9 |

|---|---|

Molekularformel |

C15H8N4 |

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

2-phenyl-1H-benzimidazole-5,6-dicarbonitrile |

InChI |

InChI=1S/C15H8N4/c16-8-11-6-13-14(7-12(11)9-17)19-15(18-13)10-4-2-1-3-5-10/h1-7H,(H,18,19) |

InChI-Schlüssel |

HCPMWHDOUZIHNI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C(=C3)C#N)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1H-Benzimidazole-5,6-dicarbonitrile 2-phenyl- chemical properties

An In-Depth Technical Guide to 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-

Executive Summary

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- (CAS Registry Number: 825613-16-9) is a highly specialized, electron-deficient heterocyclic building block[1]. Characterized by the fusion of a vicinal dicarbonitrile moiety to a benzimidazole core, this compound serves as a critical precursor in the synthesis of extra-annulated phthalocyanines and tetraazaporphyrinato metal complexes[2]. By extending the

This whitepaper provides a rigorous mechanistic analysis of its synthesis, physicochemical properties, and downstream applications, supported by self-validating experimental protocols.

Physicochemical Profile & Molecular Architecture

The molecular architecture of 2-phenylbenzimidazole-5,6-dicarbonitrile is defined by its rigid, planar geometry and extensive electron delocalization. The dual nitrile groups strongly withdraw electron density from the benzimidazole core, lowering the HOMO/LUMO energy levels of the molecule. Meanwhile, the 2-phenyl substitution provides critical steric bulk, which later prevents excessive

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| Chemical Name | 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- | Defines the core fused bicyclic heteroaromatic system. |

| CAS Registry Number | 825613-16-9 | Standardized identification[1]. |

| Molecular Formula | C₁₅H₈N₄ | High nitrogen-to-carbon ratio, ideal for metal coordination. |

| Molecular Weight | 244.25 g/mol | Facilitates mass spectrometry validation (m/z ~245 [M+H]⁺). |

| Hydrogen Bond Donors | 1 (Imidazole N-H) | Enables tautomerization and intermolecular hydrogen bonding. |

| Hydrogen Bond Acceptors | 4 (Nitrile and Imidazole N) | High affinity for protic solvents and metal cations. |

| Topological Polar Surface Area | 76.3 Ų | Suggests moderate membrane permeability for biological assays. |

| Predicted LogP | ~3.0 | Indicates lipophilicity suitable for organic solvent extraction. |

Mechanistic Synthesis: The Reductive Cyclization Pathway

The synthesis of 2-phenylbenzimidazole-5,6-dicarbonitrile is not merely a sequence of mixing reagents; it requires precise chemoselectivity. The standard synthetic route begins with the nucleophilic substitution of 4-bromo-5-nitrophthalonitrile to form 4-benzoylamino-5-nitrophthalodinitrile [2].

The critical step is the subsequent reduction of the nitro group. Causality of Reagent Selection: Strong aqueous acids at high temperatures will hydrolyze the delicate vicinal dicarbonitrile moieties into amides or carboxylic acids, ruining the precursor. Therefore, a mild, chemoselective reducing agent—such as Tin(II) chloride (SnCl₂) in ethanolic HCl—is employed. SnCl₂ facilitates rapid, low-temperature electron transfer to reduce the nitro group to an amine. This newly formed ortho-aminoanilide intermediate is highly reactive; it spontaneously undergoes intramolecular nucleophilic attack on the adjacent benzoyl carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable, aromatic benzimidazole ring[4].

Fig 1: Chemoselective reductive cyclization workflow avoiding nitrile hydrolysis.

Applications in Advanced Materials and Therapeutics

A. Optoelectronics and Electrocatalysis

The primary industrial and academic use of 2-phenylbenzimidazole-5,6-dicarbonitrile is as a monomeric building block for extra-annulated phthalocyanines [2]. When subjected to template-directed tetramerization, four molecules of the dicarbonitrile condense around a central metal ion (e.g., Co²⁺, Cu²⁺) to form a tetraazaporphyrinato complex[3].

-

Optoelectronic Shift: Fusing the benzimidazole ring to the phthalocyanine periphery extends the

-conjugation, causing a significant bathochromic shift (red-shift) of the Q-band into the near-infrared (NIR) region. -

Electrocatalysis: Cobalt(II) complexes derived from this precursor exhibit high mass activity and low overpotentials for the Oxygen Evolution Reaction (OER) and the electrocatalytic reduction of CO₂[5].

B. Pharmaceutical and Biological Potential

Beyond materials science, the benzimidazole scaffold is a privileged pharmacophore in drug development. Benzimidazole-based derivatives are recognized as potent apoptotic antiproliferative agents. Recent mechanistic studies demonstrate that highly substituted benzimidazoles act as dual EGFR/BRAF inhibitors, inducing apoptosis by upregulating caspase-3/8 and Bax while downregulating the anti-apoptotic Bcl-2 protein[6].

Fig 2: Template-directed macrocyclization into advanced metallophthalocyanine materials.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific spectroscopic checkpoints to verify reaction success without relying solely on downstream yields.

Protocol 1: Chemoselective Reductive Cyclization

Objective: Convert 4-benzoylamino-5-nitrophthalodinitrile to 2-phenylbenzimidazole-5,6-dicarbonitrile.

-

Preparation: Dissolve 10.0 mmol of 4-benzoylamino-5-nitrophthalodinitrile in 50 mL of absolute ethanol under continuous magnetic stirring.

-

Reduction: Slowly add a solution of 50.0 mmol Tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in 15 mL of concentrated HCl. Maintain the reaction temperature strictly below 50°C using a water bath to prevent the hydrolysis of the nitrile groups.

-

Cyclization: Stir the mixture at 45°C for 4–6 hours. The reduction of the nitro group will spontaneously trigger intramolecular cyclization.

-

Validation Checkpoint (FT-IR): Sample the reaction mixture. The reaction is complete when the asymmetric NO₂ stretch (~1530 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹) completely disappear. The product is confirmed by the emergence of a broad benzimidazole N-H stretch (~3200–3400 cm⁻¹) while retaining the sharp C≡N stretch (~2230 cm⁻¹).

-

Workup: Pour the mixture into crushed ice and carefully neutralize to pH 7–8 with cold 10% aqueous NaOH to precipitate tin salts. Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Template-Directed Macrocyclization (Phthalocyanine Synthesis)

Objective: Synthesize a Cobalt(II) extra-annulated phthalocyanine analog from the dicarbonitrile monomer.

-

Mixture: In a dry Schlenk flask, combine 4.0 mmol of 2-phenylbenzimidazole-5,6-dicarbonitrile and 1.1 mmol of anhydrous Cobalt(II) chloride (CoCl₂) in 20 mL of dry n-pentanol.

-

Catalysis: Add 2.0 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a sterically hindered, non-nucleophilic base. It deprotonates the n-pentanol to form an alkoxide, which attacks the nitrile carbons to form reactive isoindoline intermediates without generating competing side products.

-

Reflux: Heat the mixture to 150°C under a nitrogen atmosphere for 18 hours.

-

Validation Checkpoint (UV-Vis): Dilute an aliquot in DMF. Successful macrocyclization is visually indicated by a color shift from yellow/brown to deep blue/green, and spectroscopically validated by the appearance of an intense Q-band absorption peak between 680–720 nm.

-

Purification: Cool to room temperature and precipitate the crude macrocycle with 50 mL of methanol. Filter and purify via Soxhlet extraction using acetone and ethanol sequentially to remove unreacted monomers.

References

-

[2] Maizlish, V. E., Balakireva, O. V., Smirnov, A. V., & Shaposhnikov, G. P. (2004). Metal Complexes of Phthalocyanine Structural Analogs with Oxygen- or Nitrogen-containing Heterorings. Synthesis and Properties. Russian Journal of General Chemistry. URL:[Link]

-

[6] El-Gohary, N. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals (MDPI). URL:[Link]

-

[3] Kantekin, H., et al. (2008). Synthesis and characterizations of peripheral octa-amino and octa-amidophthalocyanines. ResearchGate / Polyhedron. URL:[Link]

Sources

In-Depth Technical Guide: 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile (CAS 825613-16-9)

Executive Summary

In the realm of advanced materials and molecular electronics, the architectural precision of molecular building blocks dictates the macroscopic properties of the resulting polymers. 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile (CAS 825613-16-9) is a highly specialized, bifunctional monomer designed for the synthesis of extra-annulated phthalocyanines[1]. By fusing a benzimidazole core with a reactive dicarbonitrile (phthalonitrile) moiety, this compound serves as a critical linchpin in the development of trans-A2B2 benzimidazoporphyrazines[2]. These macrocycles are geometrically optimized to act as building blocks for one-dimensional, rodlike polyphthalocyanines, overcoming the steric and geometric limitations of standard discotic phthalocyanines[3].

This technical guide provides a comprehensive analysis of the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols associated with this vital intermediate.

Physicochemical Profiling & Structural Significance

The utility of CAS 825613-16-9 lies in its dual-reactivity profile. The dicarbonitrile group is primed for template-directed macrocyclization, while the benzimidazole ring extends the

Quantitative Data & Analytical Parameters

| Property / Parameter | Value / Characteristic | Analytical Significance |

| CAS Registry Number | 825613-16-9 | Unique identifier for the 2-phenyl derivative[1]. |

| Molecular Formula | C₁₅H₈N₄ | Confirms stoichiometry for mass spectrometry (ESI-MS)[1]. |

| Molecular Weight | 244.25 g/mol | Target mass for synthetic validation and yield calculation[1]. |

| IR Spectroscopy (-CN) | ~2230 cm⁻¹ | Sharp peak; its disappearance indicates successful macrocyclization. |

| IR Spectroscopy (-NH) | ~3200–3400 cm⁻¹ | Broad peak confirming the presence of the benzimidazole proton. |

| UV-Vis (Monomer) | ~300–350 nm | Baseline absorption before extended porphyrinoid conjugation. |

| UV-Vis (Macrocycle) | ~670–700 nm (Q-band) | Emergence confirms benzimidazoporphyrazine formation[4]. |

Mechanistic Synthesis Pathways

The synthesis of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile relies on the oxidative cyclization of 4,5-diaminophthalonitrile with benzaldehyde.

Causality of the Chemical Design: The reaction begins with the condensation of the primary amine with the aldehyde to form a Schiff base (imine) intermediate. The proximity of the second amine facilitates an intramolecular nucleophilic attack, yielding an imidazoline ring. The critical step is the introduction of an oxidant (such as DDQ, sodium metabisulfite, or atmospheric oxygen under catalytic conditions), which drives the removal of two protons and two electrons (dehydrogenation). This aromatization is thermodynamically driven by the massive stabilization energy gained upon forming the fully conjugated benzimidazole core[3].

Alternatively, the compound can be synthesized via the nucleophilic substitution and subsequent reduction of 4-benzoylamino-5-nitrophthalodinitrile, followed by intramolecular cyclodehydration[4].

Fig 1: Oxidative cyclization pathway for synthesizing CAS 825613-16-9.

Applications in Advanced Materials & Molecular Electronics

Standard A4-type phthalocyanines naturally stack into discotic columns, which is useful for certain applications but detrimental when a truly linear, one-dimensional polymer is required[2]. To produce rodlike phthalocyanine polymers, the core pigment scaffold must be modified so that the polymerizing substituents are perfectly collinear.

By utilizing CAS 825613-16-9 in a mixed condensation with a standard phthalonitrile, researchers can isolate the trans-A2B2 benzimidazoporphyrazine isomer. The five-membered heterocyclic benzimidazole rings project outward precisely along the N–N axis of the macrocycle. When functionalized (e.g., with polymerizable ethynyl groups), these sites allow for the backbone polymerization of the macrocycles into rigid, rodlike structures with profound implications for organic photovoltaics, sensors, and molecular wires [3].

Fig 2: Macrocyclization of CAS 825613-16-9 into trans-A2B2 rodlike polyphthalocyanines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding in-process analytical checks to confirm reaction success before proceeding to subsequent steps.

Protocol A: Synthesis of 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile

-

Preparation: Dissolve 4,5-diaminophthalonitrile (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Oxidation Initiation: Add a mild oxidant, such as sodium metabisulfite (Na₂S₂O₅) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

-

Causality: The oxidant is strictly required to convert the intermediate imidazoline into the fully aromatic benzimidazole. Without it, the reaction stalls at the partially saturated intermediate.

-

-

Thermal Activation: Heat the mixture to 120 °C under an inert argon atmosphere for 4–6 hours.

-

Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate alongside the starting diamine. Elute with a Hexane/Ethyl Acetate mixture. Validation Check: The product will exhibit distinct bright blue fluorescence under 365 nm UV light, a direct consequence of the newly formed extended conjugated system. The starting diamine lacks this specific emission.

-

Isolation: Pour the cooled mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Template-Directed Macrocyclization (A2B2 Synthesis)

-

Monomer Mixing: In a Schlenk flask, combine CAS 825613-16-9 (Monomer A) and a solubilizing standard phthalonitrile (Monomer B) in a 1:3 molar ratio.

-

Causality: A statistical excess of Monomer B is used to suppress the formation of the insoluble A4 and A3B byproducts, pushing the distribution toward the desired A2B2 and AB3 macrocycles.

-

-

Template Addition: Add anhydrous Zinc(II) Acetate (or Cobalt(II) Chloride)[4] and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-pentanol.

-

Causality: DBU deprotonates the alcohol to form a nucleophilic alkoxide, which attacks the nitrile carbon, initiating isoindoline formation. The Zn²⁺ ion acts as a kinetic template, coordinating the nitrogen atoms and forcing four monomeric units into the planar geometry required for ring closure.

-

-

Reflux: Heat the mixture to 140 °C for 12 hours.

-

Self-Validation (In-Process): Extract a 10 µL aliquot, dilute in dichloromethane (DCM), and measure the UV-Vis spectrum. Validation Check: The appearance of an intense, sharp Q-band at ~670–690 nm confirms the successful formation of the 18-

electron system. Furthermore, FT-IR of the crude solid must show the complete disappearance of the -CN stretch at ~2230 cm⁻¹. -

Chromatographic Resolution: Purify the statistical mixture via silica gel column chromatography. The trans-A2B2 isomer can be distinctly separated from the AB3 and B4 isomers due to the highly polar, hydrogen-bonding capable -NH groups on its two opposite benzimidazole rings.

References

-

Youngblood, W. J. (2006). "Synthesis of a New trans-A2B2 Phthalocyanine Motif as a Building Block for Rodlike Phthalocyanine Polymers." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

-

Maizlish, V. E., Balakireva, O. V., Smirnov, A. V., & Shaposhnikov, G. P. (2004). "Metal Complexes of Phthalocyanine Structural Analogs with Oxygen- or Nitrogen-containing Heterorings. Synthesis and Properties." Russian Journal of General Chemistry, Springer. URL:[Link]

-

Molaid Chemical Database. "2-phenylbenzimidazole-5,6-dicarbonitrile | 825613-16-9". URL: [Link]

Sources

Technical Guide: Electronic Properties & Synthesis of Benzimidazole-5,6-dicarbonitrile Derivatives

Executive Summary

This technical guide analyzes the physicochemical architecture of benzimidazole-5,6-dicarbonitrile derivatives. Unlike standard benzimidazoles, the inclusion of vicinal nitrile groups at the 5 and 6 positions creates a highly electron-deficient heteroaromatic core. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating n-type semiconducting behavior and enabling pronounced Intramolecular Charge Transfer (ICT) when coupled with electron-donating substituents at the 2-position.[1] This guide details the synthesis, photophysical characterization, and electrochemical analysis required to validate these materials for optoelectronic and bio-sensing applications.[1][2]

Molecular Architecture & Electronic Theory

The defining feature of this scaffold is the push-pull electronic system achievable through 2-position substitution.

The Dicyano Effect

The cyano (-CN) group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] Placing two -CN groups at positions 5 and 6 of the benzimidazole ring creates a synergistic effect:

-

LUMO Stabilization: The electron density of the benzene ring is pulled away, stabilizing the LUMO. This increases the electron affinity (EA), making the molecule an effective electron transporter.

-

Dipole Moment: The vector sum of the two nitrile dipoles creates a strong permanent dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) and influencing molecular packing in thin films.[2]

Intramolecular Charge Transfer (ICT)

When an electron-donating group (EDG), such as a substituted amine or an alkoxy-phenyl group, is introduced at the C-2 position, the molecule functions as a D-π-A (Donor-π-Acceptor) system.[1][2] Upon photoexcitation, electron density shifts from the donor (C-2 substituent) to the acceptor (dicyanobenzimidazole core), resulting in solvatochromic fluorescence.[1][2]

Caption: Schematic of the electronic transition from ground state to charge-separated state.

Synthesis & Structural Validation

The synthesis of 2-substituted benzimidazole-5,6-dicarbonitriles relies on the condensation of 4,5-diaminophthalonitrile with appropriate aldehydes.[1][2] This protocol ensures high yield and minimizes side reactions common with acid chloride routes.

Core Reagents[1][2]

-

Precursor: 4,5-Diaminophthalonitrile (CAS: 25336-55-4).[1][2]

-

Electrophile: Aryl aldehyde (for 2-aryl derivatives).[1]

-

Oxidant/Catalyst: Sodium metabisulfite (

) is preferred over nitrobenzene for "greener" oxidative cyclization.[1]

Step-by-Step Protocol

-

Dissolution: Dissolve 4,5-diaminophthalonitrile (1.0 eq) and the chosen aldehyde (1.0 eq) in DMF or Ethanol.

-

Catalysis: Add

(1.2 eq) dissolved in a minimum amount of water. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[1] -

Precipitation: Pour the reaction mixture into crushed ice/water. The hydrophobic product will precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures. Column chromatography is rarely needed unless the aldehyde contained sensitive functional groups.

Structural Confirmation Criteria

Validation must be multi-modal to confirm ring closure and nitrile integrity.

| Technique | Key Signal | Interpretation |

| FT-IR | Sharp peak confirms -CN groups remain intact.[1][2] | |

| Broad singlet indicates the imidazole -NH proton. | ||

| Characteristic chemical shift for cyano carbons.[1] | ||

| HRMS | Exact mass confirms formula and absence of oxidation byproducts. |

Photophysical Characterization

To characterize the electronic properties, one must quantify the band gap and the influence of solvent polarity.

Solvatochromic Shift (Lippert-Mataga Analysis)

The dicyano core makes the excited state highly polarizable.

-

Protocol: Record absorption and emission spectra in solvents of increasing polarity index (e.g., Toluene

THF -

Observation: You will observe a Bathochromic shift (Red shift) in emission as polarity increases. This confirms the ICT nature of the excited state.[3]

-

Data Processing: Plot the Stokes shift (

) against the orientation polarizability (

Quantum Yield ( ) Measurement

Using Quinine Sulfate (

Electrochemical Analysis (Cyclic Voltammetry)

Determining the HOMO/LUMO levels is critical for assessing n-type semiconductor potential.

Experimental Setup

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina).[1] -

Counter Electrode: Platinum wire.

-

Reference Electrode:

(in acetonitrile).[4] -

Electrolyte:

in anhydrous DCM or Acetonitrile. -

Internal Standard: Ferrocene (

).[1][5]

Calculation Workflow

The onset potentials of oxidation (

Note: Benzimidazole-5,6-dicarbonitriles typically show reversible reduction waves (due to stable radical anions formed by the CN groups) but irreversible oxidation waves.[1][2]

Caption: Logic flow for correlating electrochemical and optical band gaps.

References

-

Jayabharathi, J., et al. (2013).[1][2][3] "Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process." Photochemical & Photobiological Sciences.

-

Wakamiya, A., et al. (2014).[1][2] "Benzimidazole derivatives: synthesis, physical properties, and n-type semiconducting behavior." Chemistry – A European Journal.

-

Correia, I., et al. (2021).[1][2] "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions." Molecules.

-

Tanaka, K., et al. (2022).[1][2] "Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes." Beilstein Journal of Organic Chemistry.

-

Rotkiewicz, K., et al. (1993).[1][2] "Intramolecular charge transfer in aminobenzonitriles: Requirements for dual fluorescence." Pure and Applied Chemistry. [1][2]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 5. Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

2-phenyl-1H-benzimidazole-5,6-dicarbonitrile solubility in DMSO vs methanol

Thermodynamic and Kinetic Solubility Profiling of 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile: A Comparative Analysis in DMSO vs. Methanol

Executive Summary

In early-stage drug discovery and materials science, the benzimidazole scaffold is recognized as a "privileged structure" due to its robust physicochemical properties and broad biological activity. The specific derivative 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile (CAS: 825613-16-9) presents a unique solvation challenge. The combination of a rigid, planar aromatic system, a lipophilic 2-phenyl ring, and strongly electron-withdrawing 5,6-dicarbonitrile groups results in a highly crystalline lattice with exceptionally strong intermolecular hydrogen bonding.

For researchers and assay developers, selecting the correct solvent is not merely a matter of convenience; it dictates the integrity of high-throughput screening (HTS) data, NMR characterization, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of why Dimethyl Sulfoxide (DMSO) vastly outperforms Methanol (MeOH) in solvating this compound, supported by Hansen Solubility Parameters (HSP) and self-validating experimental protocols.

Mechanistic Causality of Solvation: The Role of the Dicarbonitrile Moiety

To understand the solubility profile of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, one must analyze the electronic effects of its functional groups:

-

The Benzimidazole Core: Features an imidazole ring with an N-H hydrogen-bond donor and an sp2-hybridized nitrogen hydrogen-bond acceptor. This leads to strong, self-associating intermolecular networks in the solid state.

-

The 5,6-Dicarbonitrile Groups: Cyano (-CN) groups are powerful electron-withdrawing groups (EWGs). Through inductive and resonance effects, they pull electron density away from the benzimidazole core.

-

Proton Acidity: This electron withdrawal significantly lowers the pKa of the imidazole N-H proton, making it highly acidic and a potent hydrogen-bond donor.

Consequently, to dissolve this molecule, a solvent must provide an enthalpic payoff (

DMSO: The Ideal Dipolar Aprotic Solvator

DMSO is characterized by a highly polarized S=O bond, making its oxygen atom an exceptional hydrogen-bond acceptor (HBA). Because DMSO lacks an acidic proton, it does not self-associate via hydrogen bonding. When 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile is introduced to DMSO, the highly acidic N-H proton of the solute forms a strong, stable hydrogen bond with the DMSO oxygen[1]. This interaction rapidly disrupts the crystal lattice, leading to high thermodynamic solubility (typically >50 mM for stock solutions).

Methanol: The Protic Penalty

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. However, its HBA strength is weaker than that of DMSO. More critically, methanol molecules strongly self-associate. To solvate the rigid benzimidazole, methanol must break its own solvent-solvent hydrogen bonds—incurring a significant enthalpic penalty[2]. Furthermore, the protic nature of methanol competes with the solute's own hydrogen-bonding network, often failing to fully disrupt the lattice of dicarbonitrile derivatives.

Thermodynamic pathways of benzimidazole solvation in DMSO versus Methanol.

Quantitative Prediction via Hansen Solubility Parameters (HSP)

The empirical observations of solubility can be mathematically validated using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion (

The "distance" (

Table 1: HSP Values and Interaction Distances (

| Component | Calculated | |||

| Benzimidazole Core | 20.6 | 14.9 | 11.0 | 0.0 (Reference) |

| DMSO | 18.4 | 16.4 | 10.2 | ~4.72 (High Affinity) |

| Methanol | 15.1 | 12.3 | 22.3 | ~15.98 (Low Affinity) |

Data extrapolated from standard HSP databases for the unsubstituted benzimidazole core[3]. The addition of 5,6-dicarbonitrile groups further increases

Conclusion from Data: The massive

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To empirically determine the exact solubility limit of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, researchers must employ a rigorously controlled Shake-Flask method coupled with HPLC-UV. The following protocol is designed with built-in self-validation mechanisms to prevent false-positive or false-negative readings.

Step-by-Step Methodology

-

Solid Addition (Excess): Add 5 mg of the API to 1.0 mL of the test solvent (DMSO or Methanol) in a sealed borosilicate glass vial. Causality: An excess of solid ensures the thermodynamic equilibrium is reached, representing the absolute maximum solubility limit.

-

Thermal Equilibration: Place the vial in a thermoshaker at 25°C and 300 rpm for 48 hours. Causality: Rigid crystalline structures dissolve slowly. 48 hours guarantees that the kinetic dissolution phase has ended and thermodynamic equilibrium is established.

-

Primary Separation (Centrifugation): Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: This is a critical E-E-A-T step. Attempting to filter a heavy suspension directly forces solid particles into the membrane pores, causing localized high pressure that can induce shear-dissolution or membrane rupture, artificially inflating the solubility reading.

-

Secondary Separation (Filtration): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 200 µL of the filtrate. Causality: Highly lipophilic molecules (driven by the 2-phenyl group) can non-specifically bind to the filter membrane, artificially lowering the measured concentration. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected sample is representative.

-

Quantification: Dilute the collected filtrate appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV against a pre-validated standard curve (

).

Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development and HTS

For drug development professionals handling 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, the solvent choice dictates the workflow:

-

Primary Stock Solutions: Must be prepared in 100% DMSO (typically at 10 mM or 50 mM). Methanol should never be used for primary stock storage due to the risk of micro-precipitation over time.

-

Aqueous Dilution (The "Crash Out" Risk): When diluting the DMSO stock into aqueous assay buffers (e.g., PBS for in vitro screening), the compound is highly prone to rapid precipitation. To mitigate this, keep the final DMSO concentration

1% and consider adding solubilizing agents like Tween-20 or BSA to the assay buffer. -

Analytical Workflows: While Methanol is a poor primary solvent, it serves excellently as an organic modifier in LC-MS mobile phases, where the compound is already fully dissolved and ionized.

References

-

Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from[Link]

-

Journal of Chemical & Engineering Data. Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. ACS Publications. Retrieved from[Link]

-

Journal of Chemical & Engineering Data. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. ACS Publications. Retrieved from[Link]

-

MDPI. High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. Retrieved from[Link]

Sources

Advanced Technical Guide: 2-Phenyl Substituted Benzimidazole Dicarbonitriles in Molecular Design and Materials Science

Executive Summary

The 2-phenylbenzimidazole-5,6-dicarbonitrile scaffold (CAS: 825613-16-9) represents a highly specialized, bifunctional molecular building block bridging the gap between advanced organic optoelectronics and supramolecular coordination chemistry[1][2]. Characterized by an electron-rich benzimidazole core fused to a strongly electron-withdrawing dicarbonitrile moiety, this compound serves as a critical precursor for synthesizing extra-annulated phthalocyanine analogs (such as tetrabenzimidazolo-porphyrazines) and high-efficiency bipolar ligands for Organic Light-Emitting Diodes (OLEDs)[3][4].

This whitepaper provides a comprehensive review of the chemical rationale, step-by-step synthetic methodologies, and application-driven photophysical properties of 2-phenyl substituted benzimidazole dicarbonitriles.

Chemical Rationale & Structural Physics

The Push-Pull Electronic Architecture

The intrinsic value of 2-phenylbenzimidazole-5,6-dicarbonitrile lies in its "push-pull" electronic nature. The dicarbonitrile groups strongly deplete electron density from the fused benzene ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the imidazole nitrogen atoms can act as electron donors (or coordination sites), modulating the Highest Occupied Molecular Orbital (HOMO).

In OLED applications, integrating this electron-accepting benzimidazole unit with hole-transporting moieties (e.g., carbazole) creates a bipolar molecule. This bipolarity balances charge carrier fluxes and broadens the recombination zone, which is critical for suppressing Triplet-Triplet Annihilation (TTA)—a primary cause of efficiency roll-off in high-current density OLEDs[3].

Macrocyclic Templating

When subjected to cyclotetramerization, the dicarbonitrile groups form a tetraazaporphyrin (porphyrazine) macrocycle. Standard phthalocyanines often suffer from severe face-to-face

Fig 1: Bipolar molecular design utilizing benzimidazole dicarbonitriles for OLED TTA suppression.

Experimental Workflows & Protocols

As an application scientist, it is crucial to understand the causality behind each reagent choice. The following protocols detail the synthesis of the monomeric precursor and its subsequent macrocyclization, engineered for self-validation through observable colorimetric and spectroscopic shifts.

Protocol 1: Synthesis of 2-Phenylbenzimidazole-5,6-dicarbonitrile

This protocol leverages the reductive cyclization of 4-benzoylamino-5-nitrophthalodinitrile[5][6].

Rationale: Direct condensation of 4,5-diaminophthalonitrile with benzoic acid derivatives can suffer from poor yields due to the deactivating nature of the cyano groups. Instead, starting from 4-bromo-5-nitrophthalonitrile, performing a nucleophilic substitution to yield the benzoylamino intermediate, and subsequently reducing the nitro group triggers a spontaneous, highly efficient intramolecular cyclization[4].

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 4-benzoylamino-5-nitrophthalodinitrile (10 mmol) in 50 mL of glacial acetic acid.

-

Reduction: Slowly add Iron (Fe) powder (50 mmol) to the solution under vigorous stirring. Causality: Iron in acetic acid provides a mild, single-electron transfer reduction of the nitro group to an amine without reducing the sensitive nitrile groups.

-

Cyclization: Heat the mixture to 80°C for 4 hours. The newly formed amine immediately attacks the adjacent benzoyl carbonyl, expelling water to form the stable benzimidazole ring.

-

Workup: Cool the mixture and pour it into 200 mL of ice-cold water. Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol/water to yield 2-phenylbenzimidazole-5,6-dicarbonitrile as an off-white solid.

-

Validation: Verify via FT-IR. The disappearance of the

asymmetric stretch (~1530

Protocol 2: Cyclotetramerization to Tetrabenzimidazolo-porphyrazine Cobalt(II)

Rationale: The conversion of the dicarbonitrile to a macrocycle requires a strong, non-nucleophilic base (DBU) to generate an alkoxide from the solvent (n-pentanol). The alkoxide attacks the nitrile carbon, forming a highly reactive alkoxyiminoisoindoline intermediate that templates around the central metal cation[2][4].

Step-by-Step Methodology:

-

Reaction Setup: In a strictly anhydrous Schlenk flask, combine 2-phenylbenzimidazole-5,6-dicarbonitrile (4.0 mmol) and anhydrous Cobalt(II) chloride (

, 1.1 mmol). -

Solvent & Base: Add 15 mL of anhydrous n-pentanol and 1.5 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: n-Pentanol provides a high boiling point (138°C) necessary to overcome the high activation energy of tetramerization.

-

Reflux: Heat the mixture to 140°C under a nitrogen atmosphere for 24 hours. The solution will transition from pale yellow to a deep, intense green/blue, indicating the formation of the extended

-conjugated macrocycle. -

Precipitation: Cool to room temperature and precipitate the product by adding 50 mL of methanol.

-

Purification (Soxhlet): Filter the crude dark solid and subject it to Soxhlet extraction using methanol and acetone sequentially for 12 hours each to remove unreacted monomers and oligomeric byproducts.

-

Validation: UV-Vis spectroscopy in DMF should reveal an intense Q-band absorption characteristic of metalloporphyrazines (~650-700 nm).

Fig 2: Synthetic workflow from nitrophthalodinitrile to tetrabenzimidazolo-porphyrazine complexes.

Quantitative Data & Physicochemical Profiling

The integration of the 2-phenylbenzimidazole unit significantly alters the physical properties of the resulting compounds compared to unsubstituted analogs. Table 1 summarizes key quantitative metrics derived from the literature.

Table 1: Physicochemical Properties of Benzimidazole Dicarbonitrile Derivatives

| Compound / Complex | Molecular Weight ( g/mol ) | LogP (Calculated) | Typical Yield (%) | Key Spectral Feature | Primary Application |

| 2-phenylbenzimidazole-5,6-dicarbonitrile | 244.26 | 2.70[2] | 70 - 75% | IR: | Monomer / Precursor |

| 4,5-bis(benzoylamino)phthalodinitrile | 366.38 | 3.00[6] | 65 - 70% | IR: | Alternative Precursor |

| Tetrabenzimidazolo-porphyrazine Co(II) | ~1036.00 | > 8.00 | ~30%[2][6] | UV-Vis: Q-band > 680 nm | Electrocatalysis / PDT |

| Pt(II) Phenylbenzimidazole Complex | Varies | Varies | 45 - 60% | PLQY: ~0.3 - 0.6 | OLED Emitters[3] |

Note: The highly lipophilic nature (LogP > 8) of the macrocyclic complexes necessitates the use of coordinating solvents like DMF or DMSO for accurate spectroscopic analysis.

Conclusion & Future Perspectives

The 2-phenylbenzimidazole-5,6-dicarbonitrile motif is a highly versatile building block. By combining the rigid, bulky nature of the phenylbenzimidazole group with the reactive dicarbonitrile handles, chemists can engineer materials that overcome traditional limitations like

References

- Metal Complexes of Phthalocyanine Structural Analogs with Oxygen- or Nitrogen-containing Heterorings. Synthesis and Properties.Russian Journal of General Chemistry / ResearchGate.

- Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.Beilstein Journal of Organic Chemistry.

- 2-phenylbenzimidazole-5,6-dicarbonitrile | 825613-16-9.Molaid Chemical Database.

- 4,5-bis(benzoylamino)phthalodinitrile | 825613-17-0.Molaid Chemical Database.

Sources

- 1. 2-phenylbenzimidazole-5,6-dicarbonitrile - CAS号 825613-16-9 - 摩熵化学 [molaid.com]

- 2. 2-phenylbenzimidazole-5,6-dicarbonitrile - CAS号 825613-16-9 - 摩熵化学 [molaid.com]

- 3. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4,5-bis(benzoylamino)phthalodinitrile - CAS号 825613-17-0 - 摩熵化学 [molaid.com]

- 7. 5,6-dicyano-2-(4-(triisopropylsilylethynyl)phenyl)benzimidazole - CAS号 887928-84-9 - 摩熵化学 [molaid.com]

1H-Benzimidazole-5,6-dicarbonitrile 2-phenyl- molecular weight and formula

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that bridge the gap between medicinal chemistry and advanced materials science. One such highly specialized core is 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile (CAS: 825613-16-9)[1]. This whitepaper provides an in-depth technical analysis of its molecular formula (C15H8N4), molecular weight (244.255 g/mol )[2], and the causality behind the synthetic protocols used to generate it. By appending two strongly electron-withdrawing nitrile groups to the benzimidazole core, the electronic landscape of the molecule is fundamentally altered, yielding a scaffold with unique hydrogen-bonding dynamics and utility as a versatile precursor for macrocyclic fluorophores.

Physicochemical Profiling & Structural Logic

The empirical foundation of any drug development or materials workflow begins with rigorous physicochemical profiling. The molecular formula of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile is C15H8N4 [2]. This is derived from the base benzimidazole core (C7H6N2), substituted at the 2-position with a phenyl ring (-C6H5) and at the 5 and 6 positions with cyano groups (-C≡N).

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Molecular Formula | C15H8N4 |

| Molecular Weight | 244.255 g/mol |

| Exact Mass | 244.0749 Da |

| Scaffold Core | 1H-Benzimidazole |

| Substituents | 2-phenyl, 5,6-dicarbonitrile |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 4 (Nitrile N x2, Imidazole N x2) |

Causality in Structural Design: The inclusion of the 5,6-dicarbonitrile moiety is not merely structural; it is a calculated electronic modification. Nitrile groups are potent electron-withdrawing groups (EWGs). Through both inductive (-I) and resonance (-R) effects, they pull electron density away from the imidazole ring. This stabilizes the conjugate base formed upon deprotonation of the N-H group, significantly lowering its pKa compared to an unsubstituted benzimidazole. In medicinal chemistry, this increased acidity alters the molecule's tautomeric equilibrium and enhances its capacity to act as a hydrogen bond donor in kinase active sites.

Mechanistic Pathway and Synthetic Strategy

When designing a synthetic route for 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, the primary challenge is the chemical sensitivity of the nitrile groups. Traditional benzimidazole syntheses (such as the Phillips condensation) utilize strong aqueous acids (e.g., 4N HCl) at reflux. However, these harsh conditions would inevitably hydrolyze the -C≡N groups into amides or carboxylic acids.

To circumvent this, we must employ an oxidative condensation strategy. By reacting 4,5-diaminophthalonitrile with benzaldehyde under mild, eco-friendly oxidative conditions—such as using air/O2[3] or a mild transition metal catalyst like Cobalt (II) acetylacetonate[4] or recycled steel slag[5]—we achieve the desired cyclization without compromising the sensitive nitrile functional groups.

Mechanistic pathway of oxidative condensation yielding 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile.

Experimental Protocol: Self-Validating Oxidative Condensation

The following protocol outlines a self-validating workflow for synthesizing the target compound, ensuring that each step contains an analytical checkpoint to confirm success before proceeding.

Step 1: Imine Condensation (Schiff Base Formation)

-

Procedure: Dissolve 1.0 equivalent of 4,5-diaminophthalonitrile and 1.05 equivalents of benzaldehyde in a polar protic solvent (e.g., methanol). Add a catalytic amount of Co(II) acetylacetonate (5 mol%)[4]. Stir at room temperature.

-

Causality: The slight excess of benzaldehyde ensures complete consumption of the diamine. The polar protic solvent stabilizes the transition state of the nucleophilic attack, while the mild Co(II) catalyst accelerates the reaction without acidic hydrolysis[4].

-

Validation Check: Monitor via TLC (Hexane:EtOAc). The disappearance of the aldehyde spot and the emergence of a new UV-active intermediate confirm Schiff base formation.

Step 2: Intramolecular Cyclization & Oxidation

-

Procedure: Continue stirring the reaction mixture open to the atmosphere for 4-12 hours. The intermediate benzimidazoline undergoes oxidative dehydrogenation to form the fully aromatic benzimidazole core[3].

-

Causality: Ambient air acts as a green, inexhaustible oxidant[3]. The thermodynamic driving force is the restoration of aromaticity in the newly formed imidazole ring.

-

Validation Check: Conduct in-situ FTIR monitoring. The sharp -C≡N stretch must remain intact at ~2225 cm⁻¹. The appearance of a broad N-H stretch at ~3200-3400 cm⁻¹ indicates successful cyclization.

Step 3: Workup and Isolation

-

Procedure: Concentrate the solvent under reduced pressure. Extract with ethyl acetate, wash with water, and dry over anhydrous Na2SO4. Recrystallize the crude solid from hot methanol to obtain the pure product[4].

-

Validation Check: LC-MS (ESI+) must show a dominant peak at m/z 245.2 [M+H]⁺, definitively confirming the molecular weight of 244.25 g/mol [2].

Table 2: Analytical Validation Metrics

| Technique | Target Signal / Metric | Diagnostic Significance |

| FTIR Spectroscopy | ~2225 cm⁻¹ (sharp) | Confirms retention of the -C≡N functional groups without hydrolysis. |

| FTIR Spectroscopy | ~3200-3400 cm⁻¹ (broad) | Confirms the presence of the benzimidazole N-H stretch. |

| LC-MS (ESI+) | m/z 245.2 [M+H]⁺ | Validates the target molecular weight (244.25 g/mol ). |

| ¹H NMR (DMSO-d6) | ~13.0 ppm (broad singlet, 1H) | Indicates the highly acidic N-H proton of the benzimidazole core. |

Applications in Advanced Workflows

The 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile scaffold sits at the intersection of two major scientific fields, dictating divergent downstream workflows.

-

Medicinal Chemistry: The core acts as a bioisostere for purines, allowing it to competitively bind to ATP-binding sites in kinases. The dicarbonitrile groups prevent metabolic oxidation at the 5 and 6 positions, increasing the molecule's half-life in vivo.

-

Materials Science: The dicarbonitrile moiety is the classic precursor for phthalocyanine synthesis. Tetramerization of this compound in the presence of a metal template (e.g., ZnCl2) yields metallophthalocyanines. These highly conjugated macrocycles are utilized as photosensitizers in photodynamic therapy (PDT) and as emissive layers in organic light-emitting diodes (OLEDs).

Divergent application workflows for the 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile scaffold.

References

- GuideChem - 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile 825613-16-9

- Molaid - 2-phenylbenzimidazole-5,6-dicarbonitrile | 825613-16-9

- ConnectSci - Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant

- ThaiScience - Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)

- ResearchGate - Green and Efficient Synthesis of 2-phenyl-1H-benzimidazole Using Recycled Steel Slag as a Novel and Readily Removable C

Sources

A Tale of Two Cores: An In-depth Technical Guide to 2-Phenylbenzimidazole and its 5,6-Dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and profound biological and photophysical properties.[1] This guide delves into the nuanced yet significant differences between the foundational 2-phenylbenzimidazole and its more electronically demanding counterpart, the 2-phenyl-5,6-dicarbonitrile benzimidazole. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a narrative of molecular cause-and-effect, offering field-proven insights into why these differences arise and how they can be strategically exploited in research and development.

The Benzimidazole Core: A Foundation of Versatility

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is an isostere of naturally occurring nucleotides, which allows it to readily interact with a multitude of biological macromolecules. This inherent bio-compatibility has propelled benzimidazole derivatives to the forefront of pharmaceutical development, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3] The true power of the benzimidazole scaffold lies in its amenability to substitution at various positions, most notably at the 2-position, which allows for the modulation of its steric and electronic properties to fine-tune its interaction with specific targets.

The Archetype: 2-Phenylbenzimidazole

2-Phenylbenzimidazole serves as a fundamental building block in the development of more complex derivatives. The introduction of the phenyl ring at the 2-position imparts a degree of rigidity and extends the conjugated π-system, which in turn influences its photophysical and biological characteristics.

Physicochemical and Spectroscopic Profile

2-Phenylbenzimidazole is a stable, crystalline solid with a high melting point, reflecting its planar, aromatic nature.[4] Its solubility is generally poor in water but good in organic solvents. The spectroscopic signature of 2-phenylbenzimidazole is well-characterized, providing a baseline for comparison with its derivatives.

| Property | 2-Phenylbenzimidazole | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Melting Point | 293-296 °C | [2] |

| Appearance | White to beige-grey powder | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.95 (s, 1H, NH), 8.27 (dt, 2H), 7.63 (s, 2H), 7.41 (t, 2H), 7.22 (dd, 2H) | [5][6] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 150.6, 143.2, 135.8, 134.9, 133.6, 132.3, 131.9, 130.6, 128.9, 126.9, 122.3, 119.5, 111.8, 111.2 | [6][7] |

| IR (KBr, cm⁻¹) | ~3417 (N-H stretch), ~1600 (C=N stretch), ~1475 (C=C stretch) | [8] |

Synthesis and Reactivity

The synthesis of 2-phenylbenzimidazole is most commonly achieved through the condensation of o-phenylenediamine with benzoic acid or benzaldehyde.[2][9] The Phillips-Ladenburg condensation, utilizing benzoic acid, is a robust and widely used method.[10] The reactivity of the benzimidazole core is characterized by the nucleophilicity of the imidazole nitrogen atoms and the susceptibility of the benzene ring to electrophilic substitution, although the latter is less facile than in benzene itself.

Caption: Synthesis of 2-Phenylbenzimidazole.

The Electron-Deficient Derivative: 2-Phenyl-5,6-dicarbonitrile Benzimidazole

The introduction of two nitrile groups at the 5- and 6-positions of the benzimidazole ring dramatically alters the electronic landscape of the molecule. The nitrile group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the linear sp-hybridized geometry of the C≡N bond.[11][12]

Anticipated Physicochemical and Spectroscopic Changes

The presence of two strongly electron-withdrawing dicarbonitrile groups is expected to have a profound impact on the physicochemical properties of the 2-phenylbenzimidazole core.

-

Electronic Effects: The dicarbonitrile substitution will significantly lower the electron density of the benzene portion of the benzimidazole ring, making it more susceptible to nucleophilic aromatic substitution and less prone to electrophilic attack.[13] This electron deficiency will also influence the acidity of the N-H proton and the basicity of the imidazole nitrogens.

-

Solubility and Polarity: The nitrile groups are polar and can act as hydrogen bond acceptors, which may slightly increase solubility in polar organic solvents compared to the parent compound.[14][15] However, the overall planarity and increased molecular weight might still limit aqueous solubility.

-

Spectroscopic Shifts: In the ¹H NMR spectrum, the protons on the benzimidazole ring are expected to shift downfield (to a higher ppm value) due to the deshielding effect of the electron-withdrawing nitrile groups. In the IR spectrum, the characteristic C≡N stretching frequency will appear as a sharp band around 2220-2240 cm⁻¹.

| Property | 2-Phenyl-5,6-dicarbonitrile Benzimidazole (Predicted) | Rationale |

| Molecular Formula | C₁₅H₈N₄ | Addition of two CN groups |

| Molecular Weight | 244.25 g/mol | Calculated |

| Melting Point | Expected to be higher than 2-phenylbenzimidazole | Increased planarity and intermolecular dipole-dipole interactions |

| ¹H NMR | Aromatic protons on the benzimidazole ring shifted downfield | Strong electron-withdrawing effect of the dinitrile groups |

| ¹³C NMR | Carbons attached to the nitrile groups will be significantly deshielded | Anisotropic effect of the C≡N bond |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch) | Characteristic nitrile absorption |

Synthetic Strategies

The synthesis of 2-phenyl-5,6-dicyanobenzimidazole is more challenging than that of the parent compound. A plausible synthetic route would involve the preparation of 4,5-diaminophthalonitrile as a key intermediate, followed by condensation with benzaldehyde or benzoic acid.

Caption: Plausible synthesis of the dicarbonitrile derivative.

Comparative Analysis: A Story of Electronic Perturbation

The core difference between 2-phenylbenzimidazole and its 5,6-dicarbonitrile derivative lies in the profound electronic perturbation introduced by the nitrile groups. This difference manifests in several key areas:

-

Reactivity: The electron-rich nature of the benzene ring in 2-phenylbenzimidazole makes it amenable to electrophilic substitution. Conversely, the electron-deficient ring of the 5,6-dicarbonitrile derivative would be highly resistant to such reactions but activated towards nucleophilic aromatic substitution.

-

Acidity and Basicity: The electron-withdrawing nature of the dinitrile groups will increase the acidity of the N-H proton in the imidazole ring, making it more readily deprotonated. Simultaneously, the basicity of the non-protonated nitrogen will be reduced.

-

Biological Activity: In drug design, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens.[16][17] It can also act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[15] The introduction of dinitrile groups could therefore dramatically alter the binding affinity and selectivity of the parent molecule for a given protein target. Furthermore, the modulation of electronic properties can influence the molecule's pharmacokinetic profile, including its metabolic stability and bioavailability.[14][17]

-

Materials Science Applications: The extended π-system and the strong dipole moment of the dicarbonitrile derivative could lead to interesting photophysical properties, making it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in sensors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of the two compounds.

Synthesis of 2-Phenylbenzimidazole

This protocol is based on the well-established Phillips-Ladenburg condensation.[2][10]

Materials:

-

o-Phenylenediamine

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (10%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).

-

Carefully add polyphosphoric acid (PPA) (10-15 times the weight of o-phenylenediamine) to the flask.

-

Heat the reaction mixture at 200-220 °C for 2-3 hours with occasional stirring.

-

Allow the mixture to cool to approximately 100 °C and then pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10% sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.

-

Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Synthesis of 2-Phenyl-5,6-dicarbonitrile Benzimidazole (Representative Protocol)

This protocol is a plausible method based on the oxidative cyclization of a dicyanated o-phenylenediamine derivative with an aldehyde.

Materials:

-

4,5-Diaminophthalonitrile

-

Benzaldehyde

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4,5-diaminophthalonitrile (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

-

Add a solution of sodium bisulfite (2.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (noting the prominent C≡N stretch), and high-resolution mass spectrometry.

Conclusion

The journey from the foundational 2-phenylbenzimidazole to its 5,6-dicarbonitrile derivative is a compelling illustration of how strategic substitution can profoundly alter the electronic character and, consequently, the chemical and biological properties of a molecule. For the researcher, understanding these differences is paramount. The unsubstituted core offers a robust starting point for derivatization, while the dicarbonitrile analogue presents a highly electron-deficient scaffold with unique potential in both medicinal chemistry and materials science. The choice between these two cores, and indeed the vast landscape of other benzimidazole derivatives, will ultimately be dictated by the specific application and the desired molecular properties. This guide serves as a foundational map for navigating these choices, empowering scientists and developers to harness the full potential of the remarkable benzimidazole family.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link][14][15]

-

Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1538-1557. [Link][15][17]

-

Rathee, P. S., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 140-142. [Link][2]

-

Ju, M-K., & Park, C-M. (2025). Application of Nitrile in Drug Design. ResearchGate. [Link][16]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Retrieved from [Link]

-

Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1538-1557. [Link]

-

Rathore, N. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry, 10(4). [Link]

-

PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link][4]

-

Royal Society of Chemistry. (2019). 1H NMR spectra. [Link][5]

-

Kliuchnikova, A. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1642. [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link][11]

-

Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (n.d.). ResearchGate. [Link]

-

Richards, M. L., et al. (2006). Substituted 2-phenyl-benzimidazole derivatives: novel compounds that suppress key markers of allergy. European journal of medicinal chemistry, 41(8), 950–969. [Link][3]

-

Chidrawar, A. B. (2025). RESEARCH ARTICLE INTRODUCTION. ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link][9]

- Google Patents. (n.d.). CN113666875A - Method for preparing 2-phenylbenzimidazole.

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2), 999-1004. [Link]

-

Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Chemistry Central Journal, 19, 32. [Link]

-

Li, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 195-208. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. [Link]

-

Albay, C., & Tekbaş, M. (2023). Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. ResearchGate. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link][8]

-

Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1543. [Link][6]

-

Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. (2025). ResearchGate. [Link]

-

Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][12]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). ResearchGate. [Link][1]

-

EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

-

Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103333. [Link]

-

Al-Ostath, A. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5220. [Link][7]

-

Jung, M. E., et al. (2007). Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 17(3), 617–622. [Link]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European journal of medicinal chemistry, 221, 113518. [Link]

-

Thomann, A., et al. (2023). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of medicinal chemistry, 66(17), 12053–12071. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. Substituted 2-phenyl-benzimidazole derivatives: novel compounds that suppress key markers of allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. journalajst.com [journalajst.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile from 4,5-diaminophthalonitrile: An Application Note and Detailed Protocol

Introduction: The Strategic Importance of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] The target molecule, 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, is of particular interest as a key precursor in the synthesis of novel phthalocyanines. Phthalocyanines are large, aromatic macrocycles that have found extensive applications as dyes, pigments, and in the development of advanced materials for electronics and photodynamic therapy. The presence of the dicarbonitrile functionality on the benzimidazole core allows for the construction of extended, conjugated systems, making this molecule a valuable building block for researchers in organic synthesis, drug discovery, and materials science.

This application note provides a comprehensive guide to the synthesis of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile from the readily available starting materials, 4,5-diaminophthalonitrile and benzaldehyde. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and expected analytical data for the final product.

Reaction Overview: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde is a classic and widely utilized transformation in organic chemistry, often referred to as the Phillips condensation. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system.

Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

4,5-Diaminophthalonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Detailed Synthesis Protocol

This protocol is an optimized procedure based on established methods for benzimidazole synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4,5-Diaminophthalonitrile | ≥95% | Commercially Available |

| Benzaldehyde | Reagent Grade | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Sodium Bicarbonate | Saturated Solution | Prepared in-house |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-diaminophthalonitrile (1.58 g, 10 mmol) and ethanol (40 mL).

-

Addition of Benzaldehyde: To the stirred suspension, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

-

Catalyst Addition: Add glacial acetic acid (0.60 g, 0.57 mL, 10 mmol) to the reaction mixture. Acetic acid acts as a catalyst to facilitate the condensation and cyclization steps.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate may form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture with stirring until the solution is neutral to pH paper. This step neutralizes the acetic acid catalyst.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL) followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile.

Reaction Mechanism

The formation of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile proceeds through a well-established mechanism for benzimidazole synthesis.

-

Schiff Base Formation: One of the amino groups of 4,5-diaminophthalonitrile acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of a Schiff base (an imine).

-

Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.

-

Oxidation (Aromatization): The dihydrobenzimidazole intermediate is then oxidized to the fully aromatic benzimidazole. In many cases, atmospheric oxygen can serve as the oxidant, especially when the reaction is heated in an open or refluxing system.

Mechanism Diagram

Caption: Reaction mechanism for the synthesis of the target molecule.

Expected Results and Characterization

The final product, 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile, is expected to be a solid. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₅H₈N₄ |

| Molecular Weight | 244.26 g/mol |

| Melting Point | Expected to be >200 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, NH), 8.2-8.0 (m, 2H, Ar-H), 7.8 (s, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~152, 140, 135, 131, 130, 129, 127, 118, 110 ppm |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2230 (C≡N stretch), ~1620 (C=N stretch), ~1450, 1400 (C=C stretch) |

| Mass Spectrometry (ESI+) | m/z = 245.08 [M+H]⁺ |

Applications and Further Research

The primary application of 2-phenyl-1H-benzimidazole-5,6-dicarbonitrile is as a precursor for the synthesis of phthalocyanines. The two nitrile groups can undergo cyclotetramerization in the presence of a metal salt to form the corresponding metallophthalocyanine. These complex molecules have a wide range of applications in:

-

Materials Science: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

-

Catalysis: As catalysts for various organic transformations.

-

Medicine: As photosensitizers in photodynamic therapy for the treatment of cancer.

Further research can focus on the derivatization of the phenyl ring or the benzimidazole nitrogen to fine-tune the electronic and photophysical properties of the resulting phthalocyanines for specific applications.

References

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

- Preston, P. N. (1974). Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles. Chemical Reviews, 74(3), 279-314.

- Bansal, R. K., & Sharma, S. K. (2012). Benzimidazole: A Biologically Important Scaffold. Journal of Chemical and Pharmaceutical Research, 4(3), 1339-1351.

- Alasmary, F. A., Snelling, A. M., & Al-Warthan, A. A. (2017). A review on benzimidazole-based compounds as anticancer agents. Saudi Pharmaceutical Journal, 25(8), 1109-1120.

- Özkay, Y., Tunalı, Y., & Karaca, H. (2010). Antimicrobial activity of some 1,2,4-triazole and benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3293-3298.

- de la Torre, G., Claessens, C. G., & Torres, T. (2004). Phthalocyanines: from molecular design to applications. The Journal of Physical Chemistry B, 108(40), 14997-15009.

- Claessens, C. G., Hahn, U., & Torres, T. (2008). Phthalocyanines: from basic research to applications.

Sources

Application Note: 2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile as a Fluorescent Probe

[1][2][3]

Introduction & Mechanism of Action

2-phenyl-1H-benzimidazole-5,6-dicarbonitrile (PBIDCN) is a functionalized benzimidazole fluorophore.[1][2][3] Its utility stems from the electronic "push-pull" interaction between the electron-rich phenyl ring (donor) and the electron-deficient dicarbonitrile-substituted benzimidazole core (acceptor).[1][3]

Core Sensing Mechanisms[2][3]

-

Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the phenyl ring to the dicarbonitrile core.[2][3] This makes the fluorescence emission highly sensitive to solvent polarity (solvatochromism), allowing it to map hydrophobic pockets in proteins or viscosity changes in membranes.[2][3]

-

pH Sensitivity (Acid-Base Equilibrium): The imidazole ring possesses an acidic proton (

).[1][3] The electron-withdrawing nitrile groups at positions 5 and 6 significantly increase the acidity of this proton compared to unsubstituted benzimidazole, shifting the -

Metal Ion Coordination: The imidazole nitrogen (N3) acts as a ligand for transition metals (e.g.,

,

Physicochemical Properties[2][4][5][6][7][8][9][10][11]

| Property | Value / Characteristic | Notes |

| Molecular Formula | MW: 244.25 g/mol | |

| Appearance | Pale yellow to off-white solid | Crystalline powder |

| Solubility | DMSO, DMF, Acetonitrile, Ethanol | Poor solubility in water; requires organic co-solvent.[1][2][3][4] |

| Abs Max ( | 300 – 340 nm | Solvent dependent (Red-shifts in polar solvents).[1][2][3] |

| Em Max ( | 380 – 460 nm (Blue-Green) | Highly solvatochromic; shifts to longer wavelengths in polar media.[1][2][3] |

| Stokes Shift | Large (~80–120 nm) | Reduces self-quenching and scattering interference.[1][3] |

| ~9.0 – 10.5 | Lower than unsubstituted benzimidazole (~12.[1][3]8) due to -CN groups.[1][3] |

Preparation & Handling Protocols

A. Stock Solution Preparation (10 mM)

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3] Avoid alcohols for long-term storage to prevent potential solvolysis over months.[1][2][3]

-

Protocol:

B. Working Solution (10 µM)

-

Dilution: Dilute the stock 1:1000 into the experimental buffer (e.g., PBS, HEPES).

-

Note: Maintain final DMSO concentration

to avoid cytotoxicity in live-cell imaging or solvent effects in spectroscopic assays.[1][2] -

Equilibration: Allow the working solution to sit for 5 minutes at room temperature before measurement to ensure aggregate dissociation.

Experimental Protocols

Protocol 1: pH Sensing & Titration

This assay characterizes the probe's response to pH changes, useful for determining the

-

Buffer Preparation: Prepare a series of buffers (100 mM phosphate/citrate) ranging from pH 4.0 to pH 12.0 in 0.5 unit increments.

-

Staining: Add PBIDCN to each buffer (Final conc: 5–10 µM).

-

Measurement:

-

Data Analysis: Plot the Fluorescence Intensity at

(approx. 430 nm) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine

Protocol 2: Solvatochromic Polarity Mapping

Use this protocol to assess the hydrophobicity of protein binding sites or lipid bilayers.[2][3]

-

Solvent Panel: Prepare 10 µM probe solutions in Toluene (non-polar), Chloroform, Acetonitrile, Ethanol, and DMSO (polar).[2][3]

-

Spectroscopy: Record emission spectra for each.

-

Analysis:

-

Blue Shift (Hypsochromic): Indicates a non-polar environment (e.g., buried hydrophobic pocket).[2][3]

-

Red Shift (Bathochromic): Indicates a polar environment (e.g., solvent exposure).[2][3]

-

Construct a Lippert-Mataga plot (Stokes shift vs. Orientation Polarizability) to quantify the change in dipole moment (

).[1][2][3]

-